molecular formula C23H18FN5O3S B2361383 3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-61-2

3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2361383
CAS RN: 866811-61-2
M. Wt: 463.49
InChI Key: OGAMIYHRVDZSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine” is a chemical compound with the molecular formula C23H18FN5O3S and a molecular weight of 463.49. This compound has been found to suppress the production of cytokines and oxygen radicals by human peripheral blood leukocytes in vitro .

Scientific Research Applications

Anticancer Activity

Research into triazoloquinoline and quinazolinone derivatives has shown significant potential in anticancer activity. A study by Reddy et al. (2015) detailed the synthesis of new 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine-derived ureas, highlighting their significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This suggests that compounds with similar structural frameworks could be valuable in developing new anticancer agents (Reddy et al., 2015).

Herbicidal Activity

Moran (2003) explored the synthesis of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including those with fluorophenyl groups. These compounds exhibited excellent herbicidal activity across a broad spectrum of vegetation at low application rates, indicating the potential of similar structures in agricultural applications (Moran, 2003).

Antimicrobial and Antibacterial Activities

A study by Bektaş et al. (2007) on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including those related to quinazolinone structures, showed that some compounds exhibited good or moderate activities against various microorganisms. This supports the potential use of structurally similar compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Antitumor and Antihistaminic Agents

Research on triazoloquinazolinone-based compounds as tubulin polymerization inhibitors by Driowya et al. (2016) demonstrated potent anticancer activity in a large panel of cancer cell lines, suggesting the therapeutic relevance of such structures in cancer treatment (Driowya et al., 2016). Additionally, Alagarsamy et al. (2008, 2009) synthesized novel triazoloquinazolinones with H(1)-antihistaminic activity, further indicating the versatility of these structures in pharmaceutical applications (Alagarsamy et al., 2008) (Alagarsamy et al., 2009).

properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O3S/c1-14-7-12-20(32-2)18(13-14)25-21-17-5-3-4-6-19(17)29-22(26-21)23(27-28-29)33(30,31)16-10-8-15(24)9-11-16/h3-13H,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAMIYHRVDZSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.